Dexrabeprazole sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Investigating the Efficacy of Dexrabeprazole Compared to Other PPIs:

Researchers have conducted studies comparing the effectiveness of dexrabeprazole with other PPIs, such as rabeprazole and esomeprazole, in treating specific conditions like gastroesophageal reflux disease (GERD) [, ]. These studies evaluate factors like symptom resolution, healing rates, and dosage requirements to determine if dexrabeprazole offers any potential advantages over existing medications.

Understanding the Pharmacokinetics of Dexrabeprazole:

Scientific research also delves into the pharmacokinetic properties of dexrabeprazole, which refers to how the body absorbs, distributes, metabolizes, and excretes the drug. This information is crucial for determining the appropriate dosage, potential drug interactions, and potential side effects [].

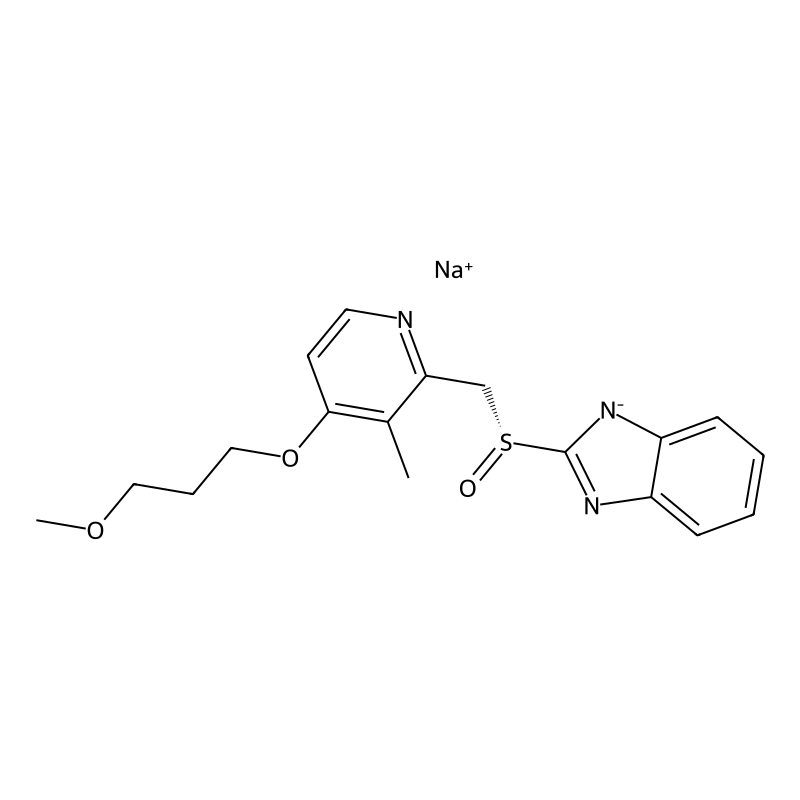

Dexrabeprazole sodium is a proton pump inhibitor that belongs to the class of substituted benzimidazoles. Its chemical formula is , and it is recognized for its ability to inhibit gastric acid secretion, making it effective in treating conditions such as gastroesophageal reflux disease and gastrointestinal ulcers. The compound is the sodium salt of dexrabeprazole, which is derived from rabeprazole, a commonly used medication for similar indications .

Key reactions include:

- Oxidation: Converting rabeprazole thioether into dexrabeprazole.

- Salting: Formation of dexrabeprazole sodium from dexrabeprazole and sodium hydroxide.

Dexrabeprazole sodium exhibits significant biological activity as a proton pump inhibitor. It works by irreversibly binding to the proton pump in gastric parietal cells, leading to a decrease in gastric acid production. This mechanism contributes to its effectiveness in treating peptic ulcers and gastroesophageal reflux disease. Additionally, studies indicate that dexrabeprazole may enhance the absorption of certain drugs, such as amphetamines, potentially increasing their serum concentrations .

The synthesis of dexrabeprazole sodium involves a multi-step process:

- Formation of Rabeprazole Thioether: This is achieved by reacting 2-mercaptobenzimidazole with 2-chloromethyl-3-methyl-4-(3-methoxypropoxy) pyridine hydrochloride in the presence of a phase transfer catalyst.

- Oxidation: The thioether is then oxidized under chiral catalysis to yield dexrabeprazole.

- Salting: Finally, dexrabeprazole is converted to dexrabeprazole sodium using sodium hydroxide.

This method is noted for its simplicity, cost-effectiveness, and high yield with minimal environmental impact .

Research indicates that dexrabeprazole sodium can interact with various drugs. One notable interaction is with amphetamines, where dexrabeprazole may increase their absorption and serum concentration. Such interactions necessitate careful monitoring when co-administering these medications . Other studies have explored its effects on drug metabolism pathways, particularly involving cytochrome P450 enzymes, which are crucial for drug processing in the liver .

Dexrabeprazole sodium shares similarities with several other proton pump inhibitors and antiulcer agents. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Rabeprazole | C18H21N3O3S | Parent compound; less selective than dexrabeprazole |

| Omeprazole | C17H19N3O3S | First proton pump inhibitor; racemic mixture |

| Esomeprazole | C17H19N3O3S | S-enantiomer of omeprazole; improved pharmacokinetics |

| Lansoprazole | C16H14F3N3O2S | Contains a fluorine atom; different side chain |

Uniqueness of Dexrabeprazole Sodium: